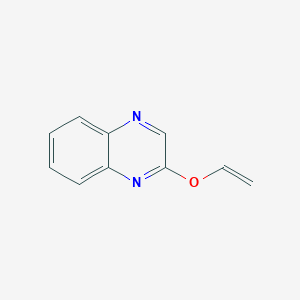

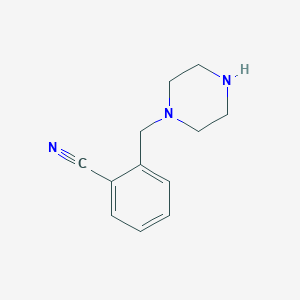

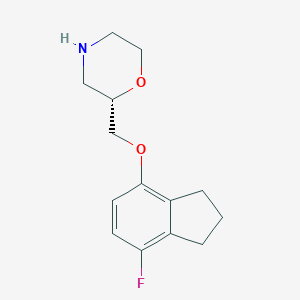

![molecular formula C7H6F2N4 B060681 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole CAS No. 175727-16-9](/img/structure/B60681.png)

5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole is a compound of interest due to its structural features, including the presence of difluoro and hydrazinyl groups attached to a benzo[d]imidazole core. These features suggest it may exhibit unique chemical reactivity and physical properties, making it a subject of scientific investigation.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves reactions between hydrazine derivatives and various electrophiles or through cyclization processes. For example, compounds with similar structural frameworks are synthesized through reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, leading to products characterized by UV–vis, IR, NMR, and mass spectrometry, alongside X-ray crystallography for structural determination (Ünver et al., 2009).

Molecular Structure Analysis

Detailed molecular structure analyses, including Density Functional Theory (DFT) calculations, provide insights into the electronic structure and confirm the experimental findings through spectroscopic data. These analyses help in understanding the molecular geometry, electron distribution, and potential reactive sites of the molecule (Pandey et al., 2017).

Chemical Reactions and Properties

Related benzo[d]imidazole derivatives engage in a variety of chemical reactions, including nucleophilic additions, cycloadditions, and substitutions, influenced by the nature of substituents and reaction conditions. These reactions extend the utility of benzo[d]imidazole cores in synthesizing novel compounds with potential biological activities (Hao et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are pivotal for understanding the compound's behavior under different conditions. X-ray crystallography provides direct insights into the arrangement of atoms within the crystal lattice, influencing the compound's physical properties and reactivity (Li et al., 2018).

Chemical Properties Analysis

The chemical properties of 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole can be inferred from related studies, focusing on reactivity patterns, stability, and interactions with various chemical reagents. Computational chemistry methods, such as DFT, play a crucial role in predicting reactivity, stability, and other chemical properties (Mishra et al., 2014).

Scientific Research Applications

Antioxidant Capacity Assays

One area of application for benzimidazole derivatives includes their role in antioxidant capacity assays. A study reviewing the ABTS/PP decolorization assay highlights the reaction pathways that underlie these assays. Certain antioxidants can form coupling adducts with radical cations like ABTS•+, leading to specific oxidative degradation products. This suggests that benzimidazole derivatives could potentially interact in unique ways within antioxidant assays, contributing to our understanding of their antioxidant capacities (Ilyasov et al., 2020).

Therapeutic Potential of Benzimidazole

Benzimidazole compounds are known for their diverse biological and clinical applications. A comprehensive review on the therapeutic potential of benzimidazole indicates it as a promising scaffold for designing new therapeutic compounds. The benzimidazole core is found in various biological agents, demonstrating its significance in drug discovery. This highlights the potential for derivatives of 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole to serve as key components in developing new drugs with antimicrobial, antiviral, antiparasitic, and anticancer activities among others (Babbar et al., 2020).

Antitumor Activity

The antitumor activity of imidazole derivatives, including benzimidazole, is another significant area of application. Imidazole derivatives have been reviewed for their potential as antitumor agents. This suggests that specific structural modifications to the benzimidazole core can enhance its antitumor activity, providing a pathway for the development of new anticancer drugs. Such studies underscore the importance of exploring the therapeutic applications of 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole and its derivatives in oncology (Iradyan et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(5,6-difluoro-1H-benzimidazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N4/c8-3-1-5-6(2-4(3)9)12-7(11-5)13-10/h1-2H,10H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLFXIGMBGSFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-difluoro-2-hydrazino-1H-benzimidazole | |

CAS RN |

175727-16-9 |

Source

|

| Record name | 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)

![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)